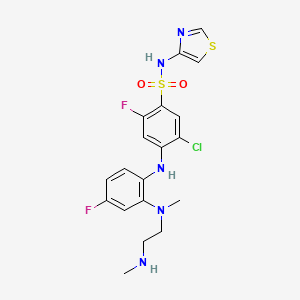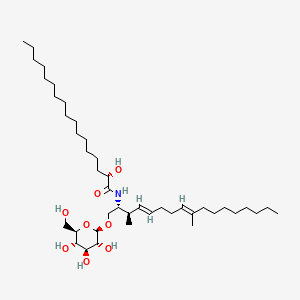
Ophiocordylongiiside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ophiocordylongiiside A is a compound found in the fungus Polyphilus sieberi. It has shown activity against the free-living nematode Caenorhabditis elegans . This compound is part of a broader class of natural products known for their biological activities.
Vorbereitungsmethoden
Ophiocordylongiiside A is typically isolated from the fungus Polyphilus sieberi. The preparation involves culturing the fungus and extracting the compound using various solvents. The compound is then purified using chromatographic techniques
Analyse Chemischer Reaktionen
Ophiocordylongiiside A undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to substitute functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ophiocordylongiiside A has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of natural products.
Biology: The compound’s activity against Caenorhabditis elegans makes it a useful tool for studying nematode biology and developing nematicides.
Medicine: While not yet used clinically, its biological activity suggests potential for drug development.
Industry: The compound could be used in agricultural settings to control nematode populations.
Wirkmechanismus
The mechanism by which Ophiocordylongiiside A exerts its effects involves disrupting the biological processes of Caenorhabditis elegans. The compound likely targets specific molecular pathways essential for the nematode’s survival, although the exact targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Ophiocordylongiiside A can be compared to other nematicidal compounds such as:
Omnipolyphilin A and B: These are chlorinated cyclotetrapeptides also isolated from Polyphilus sieberi.
Ventiloquinone P: Another compound from the same fungus with antimicrobial properties.
This compound is unique due to its specific activity against Caenorhabditis elegans and its distinct chemical structure .
Eigenschaften
Molekularformel |
C42H79NO8 |
|---|---|
Molekulargewicht |
726.1 g/mol |
IUPAC-Name |
(2S)-N-[(2R,3R,4E,8E)-3,9-dimethyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptadeca-4,8-dien-2-yl]-2-hydroxyheptadecanamide |
InChI |
InChI=1S/C42H79NO8/c1-5-7-9-11-13-14-15-16-17-18-19-21-26-30-36(45)41(49)43-35(32-50-42-40(48)39(47)38(46)37(31-44)51-42)34(4)29-25-22-24-28-33(3)27-23-20-12-10-8-6-2/h25,28-29,34-40,42,44-48H,5-24,26-27,30-32H2,1-4H3,(H,43,49)/b29-25+,33-28+/t34-,35+,36+,37-,38-,39+,40-,42-/m1/s1 |
InChI-Schlüssel |
MAZVKUJQDVPPJV-OMGFSCACSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H](C)/C=C/CC/C=C(\C)/CCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C)C=CCCC=C(C)CCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


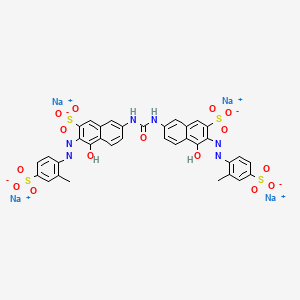
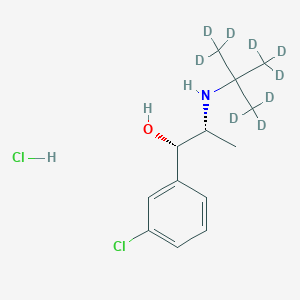
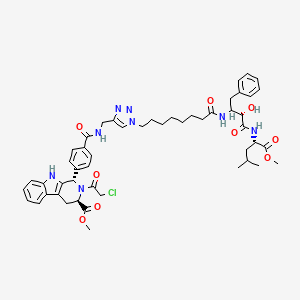

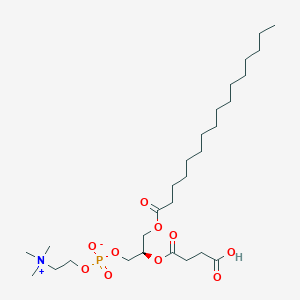
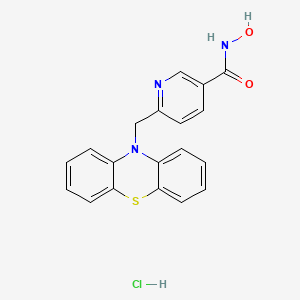
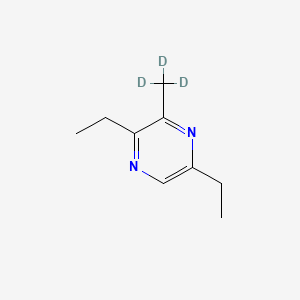
![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12380325.png)
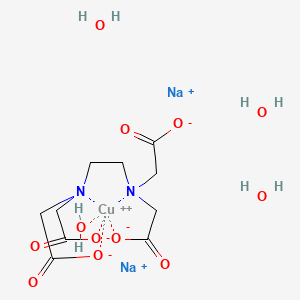
![5-[[(2R,3R,5R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12380338.png)
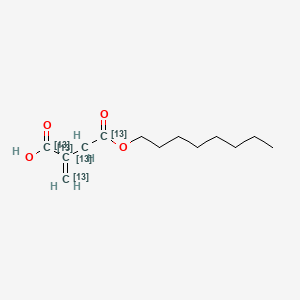
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B12380348.png)

